molecular formula C16H19NO B6171955 3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole CAS No. 2742654-01-7

3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Cat. No.: B6171955
CAS No.: 2742654-01-7
M. Wt: 241.3
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Description

3-(2,4,6-Trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the benzoxazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylphenylamine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2,4,6-Trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenol: A related compound with similar structural features but different chemical properties.

    Thiazoles: Another class of heterocyclic compounds with diverse biological activities.

    1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A compound with a similar trimethylphenyl group but different core structure.

Uniqueness

3-(2,4,6-Trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is unique due to its specific combination of a benzoxazole core and a 2,4,6-trimethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2742654-01-7

Molecular Formula

C16H19NO

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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